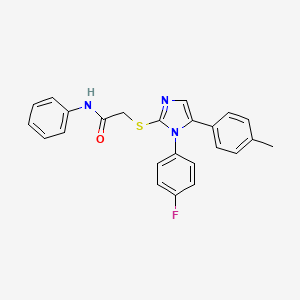

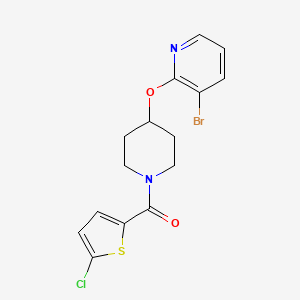

![molecular formula C17H15N3O3 B2934638 N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide CAS No. 831244-59-8](/img/structure/B2934638.png)

N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that have been widely studied due to their broad range of chemical and biological properties . They are known for their antimicrobial activity and are considered promising in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis

The molecular structure of these compounds is typically elucidated using 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . Based on XRD and DFT data, the aromaticity of the 1,3,4-oxadiazole ring has been estimated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include annulation reactions, followed by desulfurization/intramolecular rearrangement . The yield of these reactions can be quite high, reaching up to 94% .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, the melting point of similar compounds has been reported to be around 133-135 °C . The IR spectrum of similar compounds shows characteristic bands due to C=O stretching vibration, confirming the formation of the 1,3,4-oxadiazole ring .Applications De Recherche Scientifique

Antiviral Activity

The indole derivatives, which share a similar structural motif with our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . By analogy, the oxadiazole moiety present in our compound could potentially be explored for its antiviral capabilities, particularly against RNA and DNA viruses.

Anti-inflammatory Properties

Indole derivatives, which are structurally related to N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide , have been found to possess anti-inflammatory activities . This suggests that our compound may also be useful in the development of new anti-inflammatory agents, potentially offering a novel approach to treating conditions like arthritis or asthma.

Anticancer Potential

Compounds containing the 1,3,4-oxadiazole ring have been studied for their anticancer properties. They have been found to exhibit activity against various cancer cell lines, making them candidates for further exploration as anticancer agents . The presence of this ring in our compound suggests it may also hold promise in oncological research.

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives is well-documented, with some compounds showing comparable results to reference drugs like amoxicillin . Given the structural similarities, N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide could be investigated for its potential use as an antimicrobial agent.

Anticonvulsant Effects

Research on oxadiazole derivatives has yielded compounds with potent anticonvulsant activity, which could be beneficial in treating seizure disorders . This opens up the possibility of using our compound in the development of new antiepileptic drugs.

Antitubercular Activity

Indole derivatives have shown promise in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis . The structural features of N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide make it a potential candidate for antitubercular drug development.

Antidiabetic Applications

The diverse biological activities of indole derivatives include antidiabetic effects . This suggests the possibility of exploring our compound for its utility in managing diabetes mellitus, either alone or in combination with existing therapies.

Agricultural Uses

Oxadiazole derivatives have been utilized in agriculture, showing herbicidal, insecticidal, and fungicidal activities . This indicates that N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide could also find applications in plant protection and pest control.

Mécanisme D'action

Target of Action

Oxadiazoles, the core structure of this compound, have been widely studied for their high therapeutic values . They have shown a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .

Mode of Action

It’s known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic structure . The presence of two nitrogen atoms and one oxygen atom in the oxadiazole ring allows for a variety of interactions with biological targets .

Biochemical Pathways

Given the wide range of biological activities associated with oxadiazoles, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Oxadiazoles have been reported to exhibit anticancer activity, with ic50 values observed for in-vitro anti-cancer activities against various cell lines . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line .

Propriétés

IUPAC Name |

N-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12(21)18-14-9-5-6-10-15(14)22-11-16-19-20-17(23-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYHFCLLEZCNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

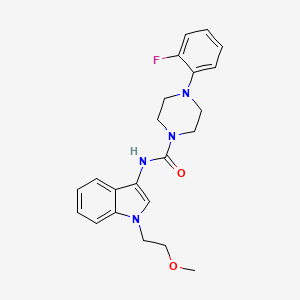

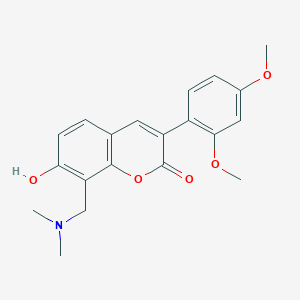

![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934555.png)

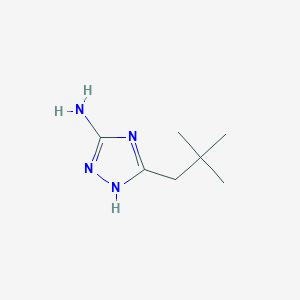

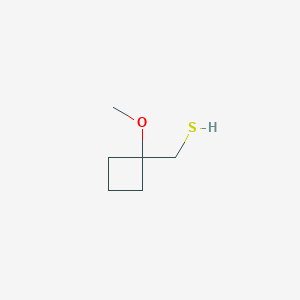

![4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2934558.png)

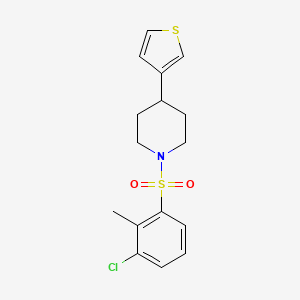

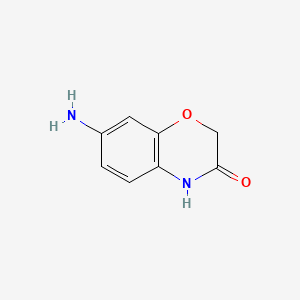

![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2934564.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2934565.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2934567.png)

![[(S)-beta-Methyl-2-methoxyphenethyl]amine](/img/structure/B2934569.png)